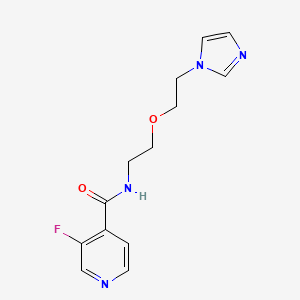

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide

Description

Properties

IUPAC Name |

3-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN4O2/c14-12-9-15-2-1-11(12)13(19)17-4-7-20-8-6-18-5-3-16-10-18/h1-3,5,9-10H,4,6-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOHYGVPSVFAQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)NCCOCCN2C=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Ethoxyethyl Linker Attachment: The ethoxyethyl group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Fluoroisonicotinamide Formation: The fluoroisonicotinamide moiety can be synthesized by reacting 3-fluoropyridine with isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The fluoroisonicotinamide moiety can be reduced to form corresponding amines.

Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions include imidazole N-oxides, primary or secondary amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the fluoroisonicotinamide moiety can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-isonicotinamide: Lacks the fluorine atom, which may affect its reactivity and binding affinity.

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloroisonicotinamide: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and biological activity.

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-bromoisonicotinamide:

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, binding affinity, and overall biological activity compared to its analogs. The combination of the imidazole ring, ethoxyethyl linker, and fluoroisonicotinamide moiety provides a versatile scaffold for the development of new compounds with diverse applications.

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis and Structural Characteristics

The compound features an imidazole ring, an ethoxyethyl chain, and a 3-fluoroisonicotinamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. The imidazole ring is crucial for its biological activity, as it can interact with various biological targets.

Synthetic Route Overview

- Step 1 : Formation of the imidazole ring through condensation reactions.

- Step 2 : Alkylation to introduce the ethoxyethyl group.

- Step 3 : Introduction of the 3-fluoroisonicotinamide moiety through acylation reactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of imidazole derivatives. For instance, compounds containing imidazole rings have demonstrated significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | Escherichia coli | 25 |

| This compound | Klebsiella pneumoniae | 30 |

This table summarizes findings from research indicating that the compound exhibits notable antibacterial properties.

Anticancer Properties

Research has also suggested that imidazole-containing compounds can inhibit tumor growth. A study involving various derivatives showed that compounds similar to this compound could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS).

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzymes, altering their activity.

- Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways.

- Induction of Apoptosis : It has been observed to increase ROS levels in cancer cells, leading to programmed cell death.

Case Studies

A notable case study evaluated the efficacy of this compound in vivo. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a novel anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.